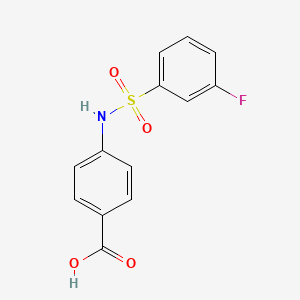

4-((3-Fluorophenyl)sulfonamido)benzoic acid

描述

4-((3-Fluorophenyl)sulfonamido)benzoic acid is a sulfonamide derivative characterized by a benzoic acid core linked to a 3-fluorophenyl group via a sulfonamide bridge. Structurally, it combines the sulfonamide pharmacophore—known for targeting metabolic pathways by mimicking para-aminobenzoic acid (pABA)—with a fluorine substituent at the meta position of the phenyl ring . This compound is of interest due to sulfonamides' broad applications, including antimicrobial, anticonvulsant, and anti-inflammatory activities.

属性

IUPAC Name |

4-[(3-fluorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO4S/c14-10-2-1-3-12(8-10)20(18,19)15-11-6-4-9(5-7-11)13(16)17/h1-8,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVQQBOZCMYFFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-((3-Fluorophenyl)sulfonamido)benzoic acid typically involves the reaction of 3-fluoroaniline with benzenesulfonyl chloride to form the intermediate 3-fluorophenylsulfonamide. This intermediate is then subjected to a coupling reaction with 4-carboxybenzoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the coupling process.

化学反应分析

4-((3-Fluorophenyl)sulfonamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

科学研究应用

Chemical Properties and Structure

4-((3-Fluorophenyl)sulfonamido)benzoic acid features a sulfonamide functional group, which is known for its biological activity. The presence of the fluorinated phenyl group enhances its pharmacological properties by influencing lipophilicity and metabolic stability.

Antiviral Applications

Recent studies have identified derivatives of this compound as potential antiviral agents. For instance, a series of sulfonamidobenzoic acid derivatives were synthesized and evaluated for their ability to inhibit enterovirus replication. The research demonstrated that these compounds could effectively block the viral life cycle by targeting specific sites on the virus capsid, which is crucial for viral entry into host cells .

Case Study: Inhibition of Enteroviruses

- Objective : To develop compounds that inhibit enterovirus life cycle.

- Findings : Identified compounds showed significant antiviral activity by binding to conserved regions on the enterovirus capsid.

- Implications : These findings suggest that sulfonamidobenzoic acid derivatives could be further developed into therapeutic agents against viral infections.

Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its chemical structure allows for modifications that lead to the development of new drug candidates. For example, it can be transformed into other sulfonamide derivatives that exhibit enhanced biological activities.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Product | Application |

|---|---|---|

| Nucleophilic substitution | 4-(Fluorophenyl)sulfonamide | Antiviral agents |

| Esterification | Sulfonamide esters | Drug delivery systems |

| Amidation | Amide derivatives | Anti-inflammatory drugs |

Targeted Drug Delivery Systems

The unique properties of this compound make it suitable for use in targeted drug delivery systems. Its ability to form stable conjugates with various biomolecules can enhance the specificity and efficacy of therapeutic agents.

Case Study: Targeting Cancer Cells

- Objective : To utilize sulfonamide derivatives for targeted delivery to cancer cells.

- Findings : Studies indicate that conjugates formed with this compound can selectively bind to cancer cell receptors, improving drug accumulation at tumor sites.

- Implications : This approach may lead to reduced side effects and increased therapeutic efficacy in cancer treatment.

Role in Medicinal Chemistry Research

In addition to its direct applications, this compound is often used as a reference compound in medicinal chemistry research. Its structural characteristics provide insights into the design and development of new drugs with improved pharmacological profiles.

Table 2: Research Studies Utilizing this compound

作用机制

The mechanism of action of 4-((3-Fluorophenyl)sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamido group can form hydrogen bonds with biological molecules, influencing their activity. The fluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Structural Comparison with Analogous Sulfonamides

Sulfonamide derivatives vary based on substituent position (ortho, meta, para) and halogen type (F, Cl, Br) on the phenyl ring. Key structural analogs include:

Key Observations :

- Substituent Position : 3-Substituted derivatives (e.g., meta-F) may exhibit distinct electronic effects compared to para-substituted analogs, influencing receptor binding .

- Halogen Effects : Chlorine at the para position enhances anticonvulsant activity more than fluorine or bromine .

Anticonvulsant Activity

- 3-Substituted vs. 4-Substituted : N-[4-(benzothiazole-2-yl)phenyl] 3-substituted sulfonamides show superior activity in the maximal electroshock (MES) model compared to 4-substituted derivatives .

- Halogen Impact : In para-substituted compounds, the order of potency is Cl > Br > F. For example, compound 9 (p-Cl) in demonstrated ED₅₀ = 18.7 mg/kg, while p-F analogs were less effective .

Antimicrobial Activity

- Diazenyl Derivatives : 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides exhibit antifungal activity against Aspergillus fumigatus and Candida albicans . Fluorine substituents may enhance membrane penetration due to lipophilicity.

Metabolic Interference

Physicochemical and Pharmacokinetic Properties

Key Insights :

- Crystal Packing : Carboxylic acid groups form hydrogen-bonded dimers, influencing stability and dissolution rates .

生物活性

4-((3-Fluorophenyl)sulfonamido)benzoic acid, with the molecular formula C13H10FNO4S and a molecular weight of 295.29 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a benzoic acid moiety, which is significant for its biological interactions. The presence of the fluorophenyl group enhances lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H10FNO4S |

| Molecular Weight | 295.29 g/mol |

| IUPAC Name | 4-[(3-fluorophenyl)sulfonylamino]benzoic acid |

| InChI | InChI=1S/C13H10FNO4S/c14-10-2-1-3-12(8-10)20(18,19)15-11-6-4-9(5-7-11)13(16)17/h1-8,15H,(H,16,17) |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, which may be attributed to its ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. This pathway is crucial for the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that treatment with this compound resulted in decreased levels of these cytokines in human monocytic cell lines .

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Target Interaction : The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity.

- Lipophilicity : The fluorophenyl group enhances the compound's ability to penetrate cellular membranes, facilitating interaction with intracellular targets.

- Cytokine Modulation : By inhibiting NF-κB activation, the compound reduces the production of inflammatory cytokines .

Structure-Activity Relationship (SAR)

SAR studies have identified critical modifications on the scaffold that enhance biological activity. For instance, substituting different halogens or alkyl groups on the phenyl ring can significantly alter potency and selectivity against specific biological targets. Compounds derived from this structure have shown varying degrees of effectiveness in enhancing immune responses when used as adjuvants in vaccine formulations .

Table 2: SAR Findings

| Compound Variation | Activity Level |

|---|---|

| This compound | High |

| 4-((4-Fluorophenyl)sulfonamido)benzoic acid | Moderate |

| 4-((3-Chlorophenyl)sulfonamido)benzoic acid | Low |

Case Studies

- In Vitro Studies : A study utilizing THP-1 human monocytic cells demonstrated that treatment with this compound led to a significant reduction in NF-κB activation compared to untreated controls .

- In Vivo Models : Animal studies have shown that compounds similar to this compound can reduce inflammation in models of asthma and chronic obstructive pulmonary disease (COPD), suggesting potential therapeutic applications in respiratory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。